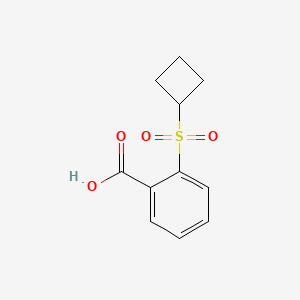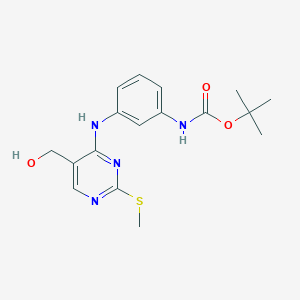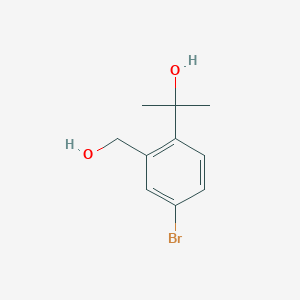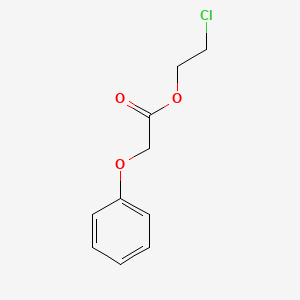
Acetic acid, phenoxy-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, phenoxy-, 2-chloroethyl ester is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a 2-chloroethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenoxy-, 2-chloroethyl ester typically involves the esterification of phenoxyacetic acid with 2-chloroethanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Phenoxyacetic acid+2-chloroethanol→Acetic acid, phenoxy-, 2-chloroethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, phenoxy-, 2-chloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield phenoxyacetic acid and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Hydrolysis: Phenoxyacetic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Acetic acid, phenoxy-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of acetic acid, phenoxy-, 2-chloroethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: A precursor to acetic acid, phenoxy-, 2-chloroethyl ester, with similar chemical properties.
2-Chloroethyl acetate: Another ester with a 2-chloroethyl group, but with different chemical and biological properties.
Phenoxyacetic acid esters: A class of compounds with varying ester groups, each with unique properties and applications.
Uniqueness
This compound is unique due to the presence of both the phenoxy and 2-chloroethyl groups, which confer specific chemical reactivity and potential biological activities. Its combination of properties makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
946-88-3 |
|---|---|
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
2-chloroethyl 2-phenoxyacetate |
InChI |
InChI=1S/C10H11ClO3/c11-6-7-13-10(12)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
DOHMOKZZEYNNHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
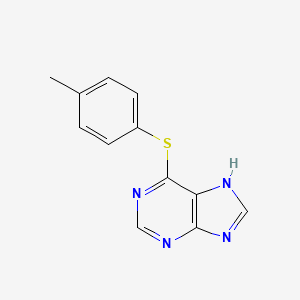
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)

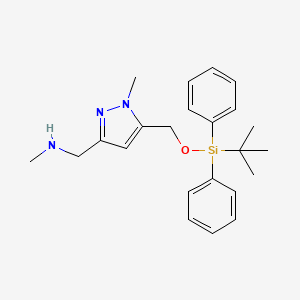


![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
